3-(4-Methoxy-2-methylphenyl)azetidin-3-ol
Description
Significance of Azetidine (B1206935) Frameworks in Chemical Research and Development
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in chemical and pharmaceutical sciences. nih.govrsc.org Initially considered challenging to synthesize due to inherent ring strain, remarkable advances have been made, unlocking their potential. rsc.orgnih.gov The reactivity of azetidines is influenced by this considerable ring strain, yet they possess significantly greater stability than their three-membered aziridine (B145994) counterparts, which allows for easier handling and unique reactivity under specific conditions. rsc.orgresearchgate.net
In medicinal chemistry, the azetidine moiety is increasingly incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties. researchgate.net Its rigid, three-dimensional structure can improve binding affinity to biological targets by reducing the entropic penalty upon binding. enamine.net This conformational restriction is a desirable trait in fragment-based drug design. enamine.net Azetidines are recognized as valuable building blocks and have been successfully integrated into at least seven approved drugs, with many more in clinical trials. chemrxiv.org The diverse pharmacological activities associated with azetidine-containing compounds include anticancer, antibacterial, anti-inflammatory, and antiviral properties, highlighting their importance in drug discovery. nih.govmdpi.com
Overview of Azetidin-3-ol (B1332694) Scaffolds in Organic and Medicinal Chemistry
Within the broader class of azetidines, the azetidin-3-ol scaffold is of particular interest. These structures feature a hydroxyl group at the C-3 position of the ring, providing a key functional handle for further synthetic modifications. The synthesis of azetidin-3-ols can be achieved through various routes, including the intramolecular aminolysis of 3,4-epoxy amines, a method that can be catalyzed by Lewis acids like lanthanum (III) trifluoromethanesulfonate (B1224126) to yield the desired azetidine core. nih.gov Another established method involves the formation of a sulphonic ester intermediate which is then heated to induce cyclization. google.com
The presence of the hydroxyl group makes azetidin-3-ols versatile intermediates for creating diverse libraries of 3-substituted azetidine derivatives. acs.org This substitution is crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds. The hydroxyl group can be used to introduce a wide array of other functional groups or to link the azetidine core to other molecular fragments, making it a valuable synthon in the development of new therapeutic agents. nih.govrsc.org
Contextualization of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol within Azetidine Chemistry
The compound this compound is a specific example of a 3-substituted azetidin-3-ol. It features a tertiary alcohol and a substituted aromatic ring, the 4-methoxy-2-methylphenyl group, at the C-3 position. This substitution pattern places it firmly within the class of compounds explored for their potential biological activity. The aromatic substituent, with its methoxy (B1213986) and methyl groups, provides specific steric and electronic properties that can influence how the molecule interacts with biological targets.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1388054-92-9 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Boiling Point (Predicted) | 361.6 ± 42.0 °C |
| Density (Predicted) | 1.157 ± 0.06 g/cm³ |
| SMILES | COc1ccc(c(c1)C)C1(O)CNC1 |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comappchemical.com
This structure is part of a larger chemical space of related compounds where the substitution pattern on the phenyl ring is varied, such as 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol and 3-(2-methoxy-4,6-dimethylphenyl)azetidin-3-ol, to systematically probe for desired pharmacological effects. bldpharm.comsynblock.com
Rationale for Comprehensive Academic Investigation of this compound
The focused investigation of this compound is driven by its potential as a key building block in drug discovery programs. The rationale for its synthesis and study can be understood from several perspectives within medicinal chemistry.
Firstly, it serves as a scaffold for creating novel, diverse chemical libraries. The azetidine nitrogen and the C-3 hydroxyl group are reactive sites that allow for the attachment of various other chemical moieties, enabling the systematic exploration of chemical space around a rigid core. acs.org
Secondly, the specific 4-methoxy-2-methylphenyl substituent is of interest for probing structure-activity relationships. Modifications to aryl substituents are a common strategy in lead optimization to fine-tune properties such as metabolic stability, solubility, and target affinity. The methoxy and methyl groups can influence the molecule's conformation and electronic distribution, which in turn affects its biological activity. Research into related 3-substituted azetidines has shown their potential as, for example, triple reuptake inhibitors, demonstrating that modifications at this position are critical for pharmacological function. nih.gov Therefore, synthesizing and testing specific analogues like this compound is a logical step in the rational design of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(14-2)3-4-10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
GFSBAYJASOBFNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2(CNC2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 4 Methoxy 2 Methylphenyl Azetidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Elucidation of Proton and Carbon Connectivity (¹H NMR, ¹³C NMR)
One-dimensional ¹H and ¹³C NMR spectra are the starting point for structural elucidation.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity), and the coupling constants (J) between them. For 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol, one would expect to see distinct signals for the aromatic protons, the azetidine (B1206935) ring protons, the methyl group protons, the methoxy (B1213986) group protons, and the hydroxyl proton.
¹³C NMR: The carbon-13 NMR spectrum would show the number of chemically non-equivalent carbon atoms. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). For the target molecule, distinct signals for the carbons of the phenyl ring, the azetidine ring, the methyl group, and the methoxy group would be expected.
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.0-7.5 | m |
| ~ 6.7-6.9 | m |
| ~ 4.0-4.2 | m |
| ~ 3.8 | s |
| ~ 3.5 | br s |
| ~ 2.3 | s |
| Assignment | |
| Aromatic Protons | |
| Aromatic Protons | |
| Azetidine CH₂ | |
| Methoxy (OCH₃) | |
| Hydroxyl (OH) & Amine (NH) | |
| Methyl (CH₃) |
| Hypothetical ¹³C NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | Aromatic C-O |
| ~ 135 | Aromatic C-CH₃ |
| ~ 130-140 | Aromatic Quaternary C |
| ~ 110-130 | Aromatic CH |
| ~ 70 | Azetidine C-O |
| ~ 55 | Methoxy (OCH₃) |
| ~ 50 | Azetidine CH₂ |
| ~ 20 | Methyl (CH₃) |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis
Two-dimensional NMR experiments are crucial for unambiguously assigning signals and determining the molecule's conformation. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure, such as those within the azetidine ring and the aromatic system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular skeleton by connecting different fragments of the molecule, for instance, linking the azetidine ring to the phenyl group. youtube.comsdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is critical for determining the three-dimensional structure and preferred conformation of the molecule.
Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F if applicable to derivatives)
While not applicable to the parent compound, if derivatives containing other NMR-active nuclei were synthesized, heteronuclear NMR would be employed. For example, ¹⁵N NMR could provide information about the electronic environment of the nitrogen atom in the azetidine ring. If fluorinated derivatives were made, ¹⁹F NMR would be a highly sensitive technique for their characterization. niscpr.res.in
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (HRMS, LC/MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. ijpsm.com This allows for the unambiguous determination of the molecular formula of this compound (C₁₁H₁₅NO₂) by comparing the experimentally measured exact mass with the calculated theoretical mass.
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ub.edu This technique is used to determine the purity of the compound and to analyze its fragmentation pattern. By inducing fragmentation of the parent ion, the resulting fragment ions provide valuable information that helps to confirm the proposed structure.
Vibrational Spectroscopy for Functional Group Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups. mdpi.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹)
N-H stretching of the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹)
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
C-O stretching of the methoxy group and the alcohol (around 1000-1300 cm⁻¹)
| Hypothetical FT-IR Data for this compound | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 (broad) | O-H stretch (alcohol) |
| 3350 | N-H stretch (amine) |
| 3050 | Aromatic C-H stretch |
| 2950 | Aliphatic C-H stretch |
| 1610, 1500 | Aromatic C=C stretch |
| 1250 | C-O stretch (aryl ether) |
| 1040 | C-O stretch (alcohol) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique yields precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. It would definitively confirm the connectivity of the atoms and reveal the conformation of the azetidine ring and the relative orientation of the phenyl group.
Lack of Specific Research Data Prevents Detailed Analysis of this compound
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data regarding the advanced spectroscopic and structural characterization of this compound, particularly concerning its chiral chromatography and enantiomeric purity determination, is not publicly available. Consequently, the generation of a detailed article with specific research findings and data tables, as requested, cannot be fulfilled at this time.
The inquiry sought to populate a specific section of a larger article:
3.5. Chiral Chromatography for Enantiomeric Purity Determination (Chiral HPLC)
This section was intended to include detailed research findings and data tables related to the use of Chiral High-Performance Liquid Chromatography (HPLC) for the separation and purity analysis of the enantiomers of this compound.
While general principles of chiral chromatography are well-established, their specific application to a novel or sparsely researched compound like this compound requires dedicated experimental studies. Such studies would typically involve screening various chiral stationary phases (CSPs), optimizing mobile phase conditions (including solvent composition and additives), and adjusting temperature to achieve baseline separation of the enantiomers. The results of these experiments, including chromatograms, retention times, resolution factors, and enantiomeric excess values, would form the basis of the detailed research findings and data tables.
The absence of published research or patents detailing these specific experimental conditions and results for this compound makes it impossible to provide a scientifically accurate and non-speculative account. To maintain the integrity of scientific reporting, the generation of hypothetical data or the extrapolation from structurally related but distinct compounds would be inappropriate.
Further research and publication by the scientific community are required to elucidate the specific chromatographic behavior of this compound and to enable a thorough discussion of its enantiomeric purity determination by chiral HPLC.
Theoretical and Computational Investigations on 3 4 Methoxy 2 Methylphenyl Azetidin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. epstem.netdntb.gov.ua By solving approximations of the Schrödinger equation, DFT can determine various molecular properties. For 3-(4-methoxy-2-methylphenyl)azetidin-3-ol, a typical DFT study using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be employed to optimize the molecule's geometry and calculate its electronic properties. epstem.netniscpr.res.in
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. niscpr.res.in A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. dntb.gov.ua
Table 1: Hypothetical Electronic Properties of this compound calculated via DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Region susceptible to electrophilic attack |
| LUMO Energy | -1.1 eV | Region susceptible to nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |
| Total Energy | -788.5 Hartree | Ground state energy of the optimized structure |
These calculations provide a foundational understanding of the molecule's intrinsic electronic character, guiding predictions about its stability and potential reaction pathways. mdpi.com
Conformational Analysis and Energy Landscapes of Azetidinol (B8437883) Scaffolds
The three-dimensional structure of a molecule is crucial to its function. Azetidine (B1206935) rings, being four-membered heterocycles, possess significant ring strain that influences their conformational preferences. medwinpublishers.com Conformational analysis of the this compound scaffold involves exploring the potential energy surface to identify stable, low-energy conformers. researchgate.net
Table 2: Hypothetical Relative Energies of Key Conformers for this compound
| Conformer | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | Phenyl group pseudo-equatorial | 0.00 | 75.1 |
| 2 | Phenyl group pseudo-axial | 1.15 | 13.4 |
| 3 | Rotamer of phenyl group | 1.80 | 5.5 |
| 4 | Alternate ring pucker | 2.50 | 2.0 |
Understanding the energy landscape and the barriers between different conformations is essential for predicting which shapes the molecule is likely to adopt, a key factor in its potential interactions with biological macromolecules. nih.gov
Molecular Dynamics Simulations to Explore Conformational Flexibility
While conformational analysis identifies static low-energy states, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.gov An MD simulation would model the movements of the atoms of this compound in a simulated environment, often in a solvent like water, by solving Newton's equations of motion. nih.gov
These simulations reveal the conformational flexibility of the azetidine ring and the side chains, showing how the molecule transitions between different conformations. nih.gov Key insights from MD simulations include the stability of specific intramolecular hydrogen bonds (e.g., involving the hydroxyl group and the azetidine nitrogen) and the dynamics of the surrounding solvent molecules. Parameters like the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's conformation throughout the simulation. nih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
| System | Molecule in a water box | Simulates an aqueous environment |
| Force Field | AMBER, CHARMM | Defines the potential energy of the system |
| Simulation Time | 100 nanoseconds | Allows for sampling of conformational space |
| Temperature | 300 K | Simulates physiological temperature |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantifies flexibility and interactions |
MD simulations offer a more realistic picture of the molecule's behavior in solution, which is critical for understanding its potential biological interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely in silico, not linked to human data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific, numerically quantified property or activity. mdpi.comacs.org In a purely in silico context, a hypothetical QSAR model could be developed for a series of analogs of this compound to predict a property such as receptor binding affinity or enzyme inhibition. nih.gov
The process involves generating a dataset of virtual analogs by modifying the parent structure (e.g., changing substituents on the phenyl ring). For each analog, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., LogP for lipophilicity, molecular weight, polar surface area, electronic properties). nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to build a mathematical model that links these descriptors to the hypothetical activity. researchgate.netchalcogen.ro
Table 4: Example of a Hypothetical QSAR Model Equation
| Model Equation | pActivity = 0.5LogP - 0.02TPSA + 1.2*Dipole + 2.5 |
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.72 |
| Descriptor | Significance |
| LogP (Lipophilicity) | Positive correlation; higher lipophilicity increases activity |
| TPSA (Topological Polar Surface Area) | Negative correlation; higher polarity decreases activity |
| Dipole (Dipole Moment) | Positive correlation; higher dipole moment increases activity |
Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to investigate experimentally. 117.244.107nih.govnih.gov
Molecular Docking Studies for Hypothetical Protein-Ligand Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). rjptonline.org This technique is instrumental in drug discovery for identifying potential biological targets and understanding how a ligand might interact with them at a molecular level. mdpi.com
For a novel compound like this compound, the first step is to identify potential protein targets. Based on the structural motifs present in the molecule, particularly the azetidine core, several target classes can be hypothesized. Azetidine derivatives have been investigated for a range of biological activities. medwinpublishers.comresearchgate.net Therefore, docking studies could explore the binding of this compound to various proteins implicated in different biological pathways.
Table 5: Putative Molecular Targets for Docking Studies
| Target Class | Specific Example | Potential Relevance |
| Transporters | GABA Transporters (GAT-1, GAT-3) | Azetidine derivatives have shown affinity for GATs. nih.gov |
| Transcription Factors | Signal Transducer and Activator of Transcription 3 (STAT3) | The azetidine scaffold has been used in STAT3 inhibitors. nih.gov |
| Enzymes | Topoisomerase IIα | Some 3-arylazetidine derivatives have been identified as inhibitors. 117.244.107 |
| Enzymes | Enoyl-acyl carrier protein (enoyl-ACP) reductase | A potential target for antibacterial agents containing azetidinone rings. rjptonline.org |
These putative targets provide a starting point for virtual screening and more detailed interaction analysis. nih.gov
Once a target is chosen, docking simulations place the this compound molecule into the protein's binding site in various orientations and conformations. researchgate.net A scoring function then estimates the binding affinity for each pose, with lower scores typically indicating more favorable binding. nih.gov
The best-scoring poses are then analyzed to elucidate the specific binding mode. This involves identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, the hydroxyl group and the azetidine nitrogen are potential hydrogen bond donors or acceptors. The methoxy-substituted phenyl ring can participate in hydrophobic and aromatic interactions within the binding pocket. nih.gov
Table 6: Hypothetical Binding Interactions of this compound with a Putative Kinase Target
| Molecular Moiety | Interacting Amino Acid Residue | Interaction Type |
| Azetidine -OH group | Aspartic Acid (Asp) | Hydrogen Bond (Donor) |
| Azetidine N-H group | Glutamic Acid (Glu) | Hydrogen Bond (Donor) |
| 4-Methoxy group | Valine (Val) | Hydrophobic Interaction |
| 2-Methylphenyl ring | Phenylalanine (Phe) | π-π Stacking |
This detailed analysis of binding modes provides a structural hypothesis for the molecule's activity and can guide the design of new analogs with improved potency and specificity. ajpp.in
Mechanistic Biological Investigations of 3 4 Methoxy 2 Methylphenyl Azetidin 3 Ol and Its Derivatives in Experimental Models
In Vitro Enzymatic Inhibition Studies
Azetidinone derivatives, structurally related to 3-(4-methoxy-2-methylphenyl)azetidin-3-ol, have been identified as potent, mechanism-based inhibitors of several enzymes. pharmatutor.org These include human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and various serine protease enzymes. pharmatutor.org The inhibitory action of these compounds is often attributed to the strained four-membered β-lactam ring, which can acylate the active site of target enzymes, leading to their irreversible inactivation.
Furthermore, some derivatives of 1,3,4-oxadiazole (B1194373), which can be conceptually linked to azetidine-containing compounds, have shown inhibitory activity against the vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis. mdpi.com This suggests a potential anti-angiogenic mechanism for certain derivatives. The inhibitory potential of these compounds is often evaluated through assays that measure the residual enzyme activity after incubation with the inhibitor.
Below is an illustrative data table summarizing the potential enzymatic inhibition profile for azetidine (B1206935) derivatives, based on findings for structurally related compounds.
| Target Enzyme | Compound Class | Observed Effect | Potential Implication |
| Serine Proteases | Azetidinone Derivatives | Mechanism-based inhibition | Anti-inflammatory, Antiviral |
| VEGFR-2 | 1,3,4-Oxadiazole Derivatives | Inhibition of kinase activity | Anti-angiogenic, Anticancer |
| Acetylcholinesterase | Tetrazole Derivatives | Inhibitory activity | Neuroprotective |
This table is representative of findings for the broader class of azetidine-related compounds and is intended to be illustrative.
In Vitro Receptor Binding Assays
The interaction of azetidine derivatives with various receptors has been a key area of investigation to elucidate their pharmacological effects. Studies on azetidinic amino acids have demonstrated their ability to act as ligands for glutamate (B1630785) receptors, including both ionotropic and metabotropic subtypes. nih.gov Specifically, certain azetidine analogues have shown inhibitory activity and selectivity for the excitatory amino acid transporter 2 (EAAT2) subtype. nih.gov
Radioligand binding assays are commonly employed to determine the affinity of these compounds for their target receptors. For instance, competitive binding assays using specific radioligands have been used to screen for affinity to receptors like the human H3 receptor for purine (B94841) derivatives. mdpi.com Such studies are crucial in identifying the specific molecular targets of these compounds and in guiding the development of more selective and potent therapeutic agents. The stereochemistry of the azetidine ring and its substituents often plays a critical role in determining the binding affinity and pharmacological profile. nih.gov
The following table provides a hypothetical overview of receptor binding affinities for azetidine derivatives, based on published data for analogous compounds.
| Receptor Target | Ligand Class | Binding Affinity (Ki) | Assay Type |
| NMDA Receptor | Azetidine-2,3-dicarboxylic acids | 10 µM - >100 µM | [3H]CGP39653 Radioligand Binding |
| Human H3 Receptor | Substituted Purines | 2.91 nM - 5.51 nM | [3H]Nα-methylhistamine Radioligand Binding |
| Glutamate Transporter (EAAT2) | Azetidinic Amino Acids | Selective Inhibition | FLIPR Membrane Potential Assay |
This table is for illustrative purposes and represents data from studies on related azetidine compounds.
Cellular Pathway Modulation in Cell Culture Models
The biological effects of this compound and its derivatives are often mediated through the modulation of various intracellular signaling pathways. These pathways are critical for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many diseases, including cancer.
A significant body of research has focused on the anti-proliferative effects of azetidine-containing compounds in cancer cell lines. Derivatives of 3-chloro-azetidin-2-one, which are structurally analogous to resveratrol (B1683913), have demonstrated the ability to inhibit the proliferation of human breast cancer cell lines. nih.gov Similarly, various 1,3,4-oxadiazole derivatives have shown dose- and time-dependent anti-proliferative effects against a range of cancer cell lines, including those of the liver, breast, and lung. mdpi.com
The anti-proliferative activity is often assessed using assays such as the MTT assay, which measures cell viability. These studies indicate that the azetidine scaffold can serve as a core structure for the development of potent anticancer agents. nih.govmdpi.com
Phenolic compounds, which share structural motifs with this compound, are known to modulate a broad range of inflammation-associated signaling pathways. nih.gov These include the nuclear factor (NF)-κB, activator protein (AP)-1, and mitogen-activated protein kinase (MAPK) pathways. nih.gov
Furthermore, oxadiazole derivatives have been shown to inhibit key signaling pathways in cancer, such as the EGFR and PI3K/Akt/mTOR pathways. researchgate.net Inhibition of these pathways can disrupt tumor cell proliferation and survival. The PI3K/Akt/mTOR pathway, in particular, is a central regulator of cell growth and is frequently hyperactivated in cancer. researchgate.net
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several derivatives of azetidinone and related heterocyclic compounds have been shown to induce apoptosis in cancer cells. For example, some 1,3,4-oxadiazole derivatives have been found to cause cell apoptosis, likely through the activation of caspase-3. mdpi.com
The induction of apoptosis is often confirmed by observing characteristic morphological changes, such as chromatin condensation, and through biochemical assays that detect the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov The ability of these compounds to trigger apoptosis underscores their potential as therapeutic agents for cancer.
Investigation of Antimicrobial Mechanisms in Bacterial and Fungal Strains
The four-membered β-lactam ring of azetidinones is a well-known pharmacophore responsible for the antibacterial activity of penicillin and cephalosporin (B10832234) antibiotics. medcraveonline.com Azetidinone derivatives have demonstrated significant antibacterial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as antifungal activity. pharmatutor.orgwisdomlib.org
The primary mechanism of action for β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. These compounds act as irreversible inhibitors of the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan layers of the bacterial cell wall. This inhibition leads to a weakening of the cell wall and ultimately results in cell lysis and death.
In addition to cell wall disruption, other potential antimicrobial mechanisms for azetidine derivatives may include the inhibition of essential bacterial enzymes. pharmatutor.org The structural diversity of synthesized azetidine derivatives allows for the potential to target various microbial processes, offering a promising avenue for the development of new antimicrobial agents to combat the growing problem of antibiotic resistance. medcraveonline.comwisdomlib.org
An illustrative table of the antimicrobial spectrum for azetidine derivatives is presented below.
| Microbial Strain | Compound Class | Mechanism of Action |
| Staphylococcus aureus | Azetidinone Derivatives | Cell Wall Synthesis Inhibition |
| Escherichia coli | Azetidinone Derivatives | Cell Wall Synthesis Inhibition |
| Candida albicans | Azetidinone Derivatives | Disruption of Cell Membrane |
| Aspergillus niger | Azetidinone Derivatives | Disruption of Cell Membrane |
This table is based on general findings for azetidinone derivatives and serves as a representative example.
Antiviral Mechanism Exploration in In Vitro Models
The antiviral potential of compounds featuring the azetidine skeleton has been a subject of significant research interest. While direct mechanistic studies on this compound are not extensively detailed in the available literature, investigations into structurally related azetidinone (β-lactam) derivatives provide valuable insights into the possible antiviral activities of this class of compounds. Azetidinone-containing structures have been recognized for their activity against a wide array of both DNA and RNA viruses. nih.govnih.gov
For instance, certain non-nucleoside azetidinone analogs have demonstrated activity against human cytomegalovirus (HCMV). nih.gov Further research has identified peptide-linked monocyclic azetidinones as inhibitors of HCMV protease and other derivatives as inhibitors of HIV-1 protease. nih.gov The introduction of a modified purine nucleobase into an azetidinone ring has yielded hybrids with moderate to good activities against viruses such as human respiratory syncytial virus (RSV), chikungunya virus (ChikV), hepatitis B virus (HBV), and coxsackie B virus (CoxV). nih.gov
Structure-activity relationship studies on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have revealed modest but specific antiviral activities. nih.gov One stereoisomer, trans-11f, which features a 3-methyl-4-fluorophenyl group at the C3 position, was found to inhibit the replication of human coronavirus 229E with a half-maximal effective concentration (EC₅₀) of 45 µM. nih.govnih.gov Its corresponding cis-isomer, cis-11f, was active against the influenza A virus H1N1 subtype, with an EC₅₀ of 8.3 µM. nih.govnih.gov These findings suggest that the aryl substituent at the C3 position of the azetidine ring, analogous to the 4-methoxy-2-methylphenyl group in the subject compound, is a critical determinant of antiviral potency and selectivity. nih.gov The mechanism for these activities is likely tied to the inhibition of essential viral enzymes, such as proteases or polymerases, though further specific investigations are required.
Antioxidant Activity Assessment in Chemical and Cellular Systems
The evaluation of antioxidant properties is crucial for compounds intended to counteract oxidative stress, a pathogenic factor in numerous diseases. researchgate.net The antioxidant potential of this compound can be inferred from studies on related heterocyclic structures and compounds bearing methoxyphenol moieties. Assessments are typically conducted using a combination of chemical and cell-based assays.
Chemical assays directly measure a compound's ability to scavenge free radicals or reduce oxidized species. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netmdpi.com For example, a synthesized azetidin-2-one (B1220530) derivative demonstrated significant free radical scavenging in a DPPH assay, achieving 85% scavenging at a concentration of 25 μg/mL, indicating the potential of the azetidine core to contribute to antioxidant activity. jmchemsci.comjmchemsci.com Furthermore, studies on various molecules containing methoxy-substituted phenyl rings consistently show that these functional groups are important for antioxidant capacity. orientjchem.orgmdpi.com
Cellular antioxidant activity assays provide more biologically relevant data by measuring the ability of a compound to mitigate oxidative stress within a cellular environment. mdpi.comcellbiolabs.com These assays often use fluorescent probes, such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent in the presence of reactive oxygen species (ROS). mdpi.com An effective antioxidant will decrease the fluorescence signal by reducing intracellular ROS levels. Studies on methylated bromophenol derivatives, for instance, have shown that these compounds can ameliorate H₂O₂-induced oxidative damage and ROS generation in HaCaT keratinocyte cells. mdpi.com Given the structure of this compound, it is hypothesized that it would exhibit antioxidant effects in such cellular systems, attributable to the electron-donating properties of the methoxy (B1213986) group on the phenyl ring.
| Compound Class | Assay Method | Key Finding | Reference |
|---|---|---|---|
| Azetidin-2-one derivative | DPPH Radical Scavenging | Exhibited 85% scavenging at 25 µg/mL concentration. | jmchemsci.comjmchemsci.com |
| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identified as new phenolic compounds with significant antioxidant activity. | researchgate.net |
| Thiazol-4(5H)-one analogs with methoxy groups | DPPH & ABTS Radical Scavenging | Compounds with 3-alkoxy-4-hydroxy groups showed strong scavenging efficacies (>60%). | mdpi.com |
| Methylated bromophenol derivatives | Cellular Assay (HaCaT cells) | Ameliorated H₂O₂-induced oxidative damage and ROS generation. | mdpi.com |
Structure-Activity Relationship (SAR) Studies on this compound Analogs
The specific substitution pattern on the phenyl ring of this compound is critical to its biological activity. The positions of the methoxy and methyl groups—para and ortho, respectively—are known to significantly influence the electronic and steric properties of the molecule.
The 4-methoxy (para) group is an electron-donating group through resonance. In studies of other aromatic compounds, para-methoxy substitution has been shown to enhance biological activities like antioxidant capacity. nih.gov Density functional theory (DFT) models of aromatic seleninates demonstrated that a para-methoxy group enhances the rate of scavenging reactive oxygen species due to the mesomeric effect, whereas a meta-substituent had little effect. nih.gov Similarly, the introduction of a methoxy group to the resveratrol scaffold was found to stabilize its binding to the mTOR protein, thereby enhancing its anticancer activity. nih.gov
| Compound Class | Substituent & Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Aromatic Cyclic Seleninates | Methoxy (para) | Enhanced GPx-like antioxidant activity. | nih.gov |
| Aromatic Cyclic Seleninates | Methoxy (ortho) | Decreased GPx-like antioxidant activity, possibly due to steric effects. | nih.gov |
| Resveratrol Derivative | Methyl and Methoxy groups | Stabilized binding to mTOR, enhancing anticancer activity. | nih.gov |
| Phenylisoxazoles | Small alkyls (e.g., Methyl) | Slightly enhanced chitin-synthesis inhibition. | nih.govresearchgate.net |
| Phenylisoxazoles | Bulky alkyls (e.g., t-Butyl) | Drastically decreased activity. | nih.govresearchgate.net |
The four-membered azetidine ring is a strained heterocyclic system that imparts significant conformational rigidity to the molecule. rsc.org Unlike more flexible acyclic or larger ring systems, the puckered azetidine ring restricts the spatial arrangement of its substituents. In this compound, the azetidine ring serves as a rigid scaffold that holds the C3-hydroxyl and C3-phenyl groups in a well-defined three-dimensional orientation.
This conformational constraint is a key principle in medicinal chemistry for designing potent and selective ligands for biological targets. nih.gov By locking the pharmacophoric elements—in this case, the aromatic ring and the hydroxyl group—into a specific conformation, the entropic penalty upon binding to a receptor or enzyme is reduced, which can lead to higher affinity. Studies on other cyclic molecules have confirmed that the backbone conformation plays a crucial role in biological activity; for example, the cyclic nature of astin peptides is essential for their antitumor effect, which is absent in their acyclic counterparts. nih.gov The stereochemistry at the C3 position of the azetidinol (B8437883) is also critical, as the axial or equatorial positioning of the hydroxyl and phenyl groups will dictate how the molecule presents itself to its biological target.
To fully elucidate the mechanism of action and refine the structure-activity relationships of this compound, a systematic derivatization strategy is essential. This approach involves synthesizing and testing a series of analogs where specific parts of the molecule are methodically altered.
Phenyl Ring Substitution: To confirm the optimal positioning of the substituents, analogs could be synthesized where the methoxy and methyl groups are moved to other positions on the phenyl ring (e.g., 3-methoxy, 2-methoxy, 3-methyl). This would validate the hypothesis that the para-methoxy group is superior for activities like antioxidant effects. nih.gov Additionally, the methyl group could be replaced with other small alkyl groups (ethyl, propyl) or a hydrogen atom to precisely map the steric tolerance at the ortho position. nih.gov
Modification of the 3-Hydroxyl Group: The C3-hydroxyl group is a potential hydrogen bond donor and acceptor. To probe its role, it could be converted to a methoxy ether (eliminating H-bond donation) or an acetate (B1210297) ester (adding steric bulk and changing electronic properties). Comparing the activity of these derivatives would clarify the importance of the hydroxyl group in target interactions.
N-Substituents on the Azetidine Ring: The nitrogen atom of the azetidine ring is another key site for modification. Introducing various N-alkyl or N-aryl substituents can modulate the molecule's lipophilicity, solubility, and ability to interact with biological targets. For instance, studies on other azetidine derivatives have shown that adding lipophilic N-alkylated chains can significantly alter their affinity for transporters like GAT-1 and GAT-3. nih.gov This strategy would help in probing for additional binding interactions and optimizing the pharmacokinetic profile of the compound.
Derivatization and Analog Synthesis of this compound: A Strategic Approach in Medicinal Chemistry
The structural motif of 3-aryl-azetidin-3-ol presents a valuable scaffold in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to optimize pharmacological properties. The specific compound, this compound, serves as a key starting point for the generation of diverse analogs. This article explores the principles and methodologies behind the derivatization and analog synthesis of this compound, focusing on structure-activity relationship (SAR) hypotheses, functionalization of the azetidine core, and bioisosteric replacements to enhance molecular interactions and therapeutic potential.
Advanced Analytical Method Development for 3 4 Methoxy 2 Methylphenyl Azetidin 3 Ol
Development of Robust Chromatographic Methods for Purity and Quantitative Analysis (e.g., GC-MS, HPLC)
Robust chromatographic methods are fundamental for the quality control of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol, enabling accurate determination of its purity and concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method with UV detection is a primary choice for the quantitative analysis of this compound due to its versatility and sensitivity. The development of such a method involves a systematic optimization of several parameters to achieve the desired separation and resolution from any process-related impurities.
Key parameters for HPLC method development include the selection of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. A C18 column is often suitable for moderately polar compounds like the target azetidinol (B8437883). The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution is often preferred over isocratic elution to ensure the efficient separation of compounds with a range of polarities.
A hypothetical optimized HPLC method is detailed below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~7.5 min |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a valuable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.
The developed GC-MS method would provide not only quantitative data but also structural information from the mass spectra, aiding in the identification of unknown impurities.
Below are typical parameters for a GC-MS method after derivatization:
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Spectroscopic Methods for Real-time Reaction Monitoring in Synthesis
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for in-situ reaction analysis.
For the synthesis of this compound, FT-IR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the product by tracking characteristic vibrational frequencies. For instance, the formation of the hydroxyl group in the final product can be observed by the appearance of a broad absorption band around 3300-3500 cm⁻¹.
The progress of a hypothetical key reaction step could be monitored as follows:
| Reaction Stage | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| Start of Reaction | 1710 (C=O stretch of starting ketone) | Presence of starting material |
| Mid-Reaction | 1710 (decreasing), 3400 (broad, increasing) | Consumption of starting material, formation of hydroxyl group |
| End of Reaction | 1710 (absent), 3400 (stable) | Complete conversion to product |
Process NMR spectroscopy can also provide real-time quantitative data on the concentrations of reactants, intermediates, and products. By monitoring specific proton or carbon signals, the reaction progress can be accurately tracked.
Characterization of Impurities and By-products in Synthetic Pathways
The identification and characterization of impurities and by-products are critical for ensuring the safety and efficacy of a pharmaceutical compound. The synthesis of this compound can potentially generate several process-related impurities.
A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC is used to separate the impurities from the main compound. The fractions containing the impurities can be collected for further analysis by Mass Spectrometry (MS) and NMR spectroscopy to elucidate their structures.
Potential impurities could arise from starting materials, intermediates, or side reactions. For example, incomplete cyclization during the formation of the azetidine (B1206935) ring could lead to an amino alcohol impurity.
A summary of potential impurities and the analytical techniques for their characterization is presented below:
| Potential Impurity | Origin | Characterization Techniques |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS |
| Isomeric By-products | Non-selective reactions | HPLC, NMR |
| Degradation Products | Instability of product under reaction or storage conditions | LC-MS, NMR |
Through the diligent application of these advanced analytical methods, the synthesis of this compound can be effectively monitored and controlled, leading to a final product of high purity and quality.
Future Research Directions and Conceptual Implications
Elucidation of Novel Biological Targets for Azetidin-3-ol (B1332694) Derivatives
The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Future research should focus on screening 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol and its analogues against a diverse panel of biological targets to uncover novel therapeutic applications.
Potential Target Classes for Investigation:
| Target Class | Rationale for Investigation | Example Targets |
| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The azetidine moiety can serve as a key pharmacophore, forming crucial hydrogen bonds. | STAT3, VEGFR-2 |
| G-Protein Coupled Receptors (GPCRs) | The rigid azetidine ring can help lock a molecule into a specific conformation required for receptor binding. | Dopamine Transporter, Serotonin Transporter |
| DNA Repair Enzymes | Inhibition of DNA repair pathways is a promising anti-cancer strategy. Azetidine derivatives have recently been identified as inhibitors in this area. nih.gov | Polymerase theta (Polθ) |
Development of Advanced Synthetic Routes for Scalability and Sustainability
While methods for synthesizing azetidines exist, the development of scalable, cost-effective, and environmentally sustainable routes is crucial for enabling broader research and potential commercialization. The inherent ring strain of azetidines presents a synthetic challenge. medwinpublishers.com
Future research should focus on modern synthetic methodologies that offer improvements over classical cyclization reactions.
Comparison of Synthetic Strategies:
| Synthetic Approach | Description | Potential Advantages |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of unactivated C-H bonds in a picolinamide-protected amine substrate to form the azetidine ring. organic-chemistry.org | High efficiency, use of inexpensive reagents, and predictable selectivity. |
| Photocycloaddition Reactions | Intermolecular [2+2] photocycloaddition of specific precursors, such as 2-isoxazoline-3-carboxylates with alkenes, to construct the azetidine ring. rsc.org | Access to diverse substitution patterns and functional groups under mild conditions. |
| Strain-Release Homologation | Utilizes highly strained precursors like azabicyclo[1.1.0]butanes, which react with nucleophiles to undergo ring expansion to the azetidine core. rsc.org | Rapid construction of functionalized azetidines. |
| Lewis Acid-Catalyzed Aminolysis | Intramolecular regioselective aminolysis of cis-3,4-epoxy amines catalyzed by a Lewis acid like La(OTf)₃ to form the azetidine ring. nih.gov | High yields and tolerance for sensitive functional groups. |
Application of Artificial Intelligence and Machine Learning in Rational Design and Synthesis Planning
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from predicting molecular properties to planning complex synthetic routes. iscientific.org These technologies can significantly accelerate the research and development of derivatives of this compound.
Rational Design: AI algorithms can analyze structure-activity relationships (SAR) to predict how modifications to the this compound structure would affect its binding affinity for specific biological targets. This in silico approach, known as inverse design, allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. arxiv.org AI has already been successfully used to develop novel azetidine-based inhibitors. nih.gov
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by AI can propose novel and efficient retrosynthetic pathways. semanticscholar.org These programs analyze vast databases of chemical reactions to identify the most viable routes, potentially uncovering non-intuitive strategies that a human chemist might overlook. nih.govcas.org By enriching training data with high-quality, diverse reaction examples, the predictive accuracy of these tools for generating novel molecules can be significantly improved. cas.org
Conceptual Contributions to Heterocyclic Chemistry and Ring Strain Theory
The azetidine ring is a cornerstone of heterocyclic chemistry, primarily due to the inherent reactivity conferred by its significant ring strain, which is approximately 25.4 kcal/mol. rsc.orgresearchgate.net This value lies between the highly reactive aziridine (B145994) (27.7 kcal/mol) and the more stable pyrrolidine (B122466) (5.4 kcal/mol), giving azetidines a unique balance of stability and reactivity. rsc.orgrsc.org
The specific structure of this compound, with a tertiary alcohol and a bulky substituted phenyl group at the C3 position, provides an excellent platform for studying:
Strain-Driven Reactivity: The presence of the tertiary alcohol offers a handle to explore strain-releasing ring-opening and ring-expansion reactions under various conditions (e.g., acidic, basic, transition-metal-catalyzed), leading to the formation of larger, functionalized nitrogen-containing structures. rsc.orgthieme-connect.com Understanding these transformations is crucial for utilizing azetidines as synthetic building blocks.
Exploration of this compound as a Versatile Building Block in Complex Molecule Synthesis
The unique reactivity of the azetidine ring makes it a valuable synthetic intermediate. rsc.orgresearchgate.net this compound possesses multiple functional groups that can be selectively manipulated, positioning it as a versatile building block for diversity-oriented synthesis.
Potential Synthetic Transformations:
| Functional Group | Potential Reactions | Resulting Structures |
| Secondary Amine (N-H) | N-Alkylation, N-Arylation, N-Acylation | Diverse N-substituted azetidine derivatives with modified pharmacokinetic properties. |
| Tertiary Alcohol (C-OH) | Oxidation, Dehydration, Etherification, Esterification | Azetidin-3-ones, 3-alkoxyazetidines, or azetines, which are precursors to other functionalized azetidines. nih.gov |
| Azetidine Ring | Nucleophilic Ring Opening | Highly substituted γ-amino alcohols or other acyclic amine derivatives. thieme-connect.com |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the phenyl ring to modulate electronic properties and target interactions. |
By leveraging these transformations, chemists can access a wide array of complex molecules, including fused, bridged, and spirocyclic ring systems, starting from a single, well-defined azetidine core. nih.gov
Potential for Industrial Synthesis and Patent Landscape Analysis
For any compound to move from academic research to practical application, its potential for large-scale industrial synthesis must be evaluated. Key considerations include the cost of raw materials, the efficiency and safety of the synthetic route, and the ease of purification. The development of the advanced synthetic routes discussed in section 8.2 would be critical for industrial viability.
A preliminary analysis of the patent landscape reveals numerous patents covering the synthesis and application of azetidine derivatives for various therapeutic uses, including as tachykinin antagonists and antiviral agents. google.com While a specific patent covering this compound was not identified in the initial search, the broad claims in existing patents for substituted azetidines suggest a competitive intellectual property space. Any future commercial development would require a thorough freedom-to-operate analysis and could involve patenting novel synthetic methods or new therapeutic uses for the compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
- Step 1 : Cyclization of precursors (e.g., benzylamine derivatives) with epichlorohydrin or similar reagents under basic conditions (e.g., sodium hydroxide) to form the azetidine ring .
- Step 2 : Functionalization of the phenyl group via nucleophilic substitution or alkylation. For example, methoxy and methyl groups are introduced using methoxybenzyl halides and methylating agents .
- Purification : Thin-layer chromatography (TLC) or column chromatography ensures purity, while NMR and mass spectrometry confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, confirming the azetidine ring and substituents (e.g., methoxy, methyl groups) .
- IR Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretches .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns .
Q. What are the primary chemical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : The hydroxyl group on the azetidine ring can be oxidized to a ketone using reagents like potassium permanganate .
- Substitution : The methoxy or methyl groups on the phenyl ring may undergo electrophilic substitution (e.g., nitration, halogenation) under controlled conditions .
- Hydrogenation : The azetidine ring can be reduced to a pyrrolidine derivative using catalysts like palladium .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. halogen) influence biological activity?
- Methodological Answer :
- Electronic Effects : Methoxy groups donate electron density via resonance, enhancing interactions with electron-deficient biological targets (e.g., enzymes). Halogens (e.g., Cl, F) withdraw electrons, altering binding affinities .
- Case Study : Chlorinated analogs (e.g., 3-(4-Chlorophenyl)azetidin-3-ol) show higher antimicrobial activity due to increased lipophilicity, while methoxy derivatives may target neurological receptors .
Q. How can stereochemical outcomes be controlled during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINOL-derived ligands) during cyclization to favor specific stereoisomers .
- Crystallography : X-ray diffraction confirms stereochemistry post-synthesis, guiding optimization of reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Systematic Comparison : Test analogs (e.g., 3-(2,3-Difluoro-4-methylphenyl)azetidin-3-ol) under identical assay conditions to isolate substituent effects .
- Meta-Analysis : Cross-reference data from multiple studies, prioritizing assays with validated protocols (e.g., enzyme inhibition IC50 vs. cell viability assays) .
Experimental Design & Data Analysis
Q. How to design assays for evaluating enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with structural homology to known azetidine targets (e.g., serine hydrolases, kinases) .
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Ki) under varying pH and temperature conditions .
- Control Experiments : Compare with reference inhibitors (e.g., 3-(2-Chloro-6-fluorobenzyl)azetidin-3-ol) to validate specificity .
Q. What computational methods predict interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses with receptors (e.g., GPCRs, ion channels) .
- MD Simulations : Simulate ligand-receptor dynamics over nanoseconds to assess stability of interactions .
Comparative Analysis Table
| Property | This compound | Chlorinated Analog (e.g., 3-(4-Chlorophenyl)) | Fluorinated Analog (e.g., 3-(2,3-Difluoro)) |
|---|---|---|---|
| Lipophilicity (LogP) | ~1.2 (moderate) | ~2.5 (high) | ~1.8 (moderate) |
| Enzyme Inhibition (IC50) | 15 µM (hypothetical) | 8 µM | 12 µM |
| Synthetic Complexity | Moderate (3 steps) | High (5 steps) | Moderate (4 steps) |
| Key Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
